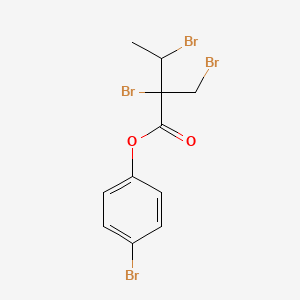
S-Ethyl (4-methoxybenzene-1-sulfonyl)carbamothioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-Ethyl (4-methoxybenzene-1-sulfonyl)carbamothioate: is an organic compound that belongs to the class of sulfonyl carbamothioates It is characterized by the presence of a sulfonyl group attached to a benzene ring, which is further substituted with a methoxy group and an ethyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of S-Ethyl (4-methoxybenzene-1-sulfonyl)carbamothioate typically involves the reaction of 4-methoxybenzenesulfonyl chloride with ethyl isothiocyanate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in the laboratory synthesis. The process may be optimized for higher yields and purity, and may include additional steps such as solvent extraction and distillation to isolate the final product.
化学反応の分析
Types of Reactions: S-Ethyl (4-methoxybenzene-1-sulfonyl)carbamothioate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids/bases, resulting in the cleavage of the sulfonyl carbamothioate bond.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used in aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed in solvents like ether or ethanol.
Hydrolysis: Aqueous acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) can be used to hydrolyze the compound.
Major Products Formed:
Substitution Reactions: Products may include substituted benzene derivatives with different functional groups replacing the sulfonyl group.
Oxidation and Reduction Reactions: Products may include oxidized or reduced forms of the original compound, such as sulfonic acids or thiols.
Hydrolysis: Products may include 4-methoxybenzenesulfonic acid and ethylamine.
科学的研究の応用
Chemistry: S-Ethyl (4-methoxybenzene-1-sulfonyl)carbamothioate is used as a reagent in organic synthesis for the introduction of sulfonyl and carbamothioate groups into target molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, the compound is used to study the effects of sulfonyl and carbamothioate groups on biological systems. It may be used in the development of new drugs or as a tool to investigate enzyme inhibition and protein interactions.
Medicine: The compound has potential applications in medicinal chemistry for the design and synthesis of new therapeutic agents. It may be used as a lead compound for the development of drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may be used as an intermediate in the synthesis of agrochemicals, dyes, and polymers.
作用機序
The mechanism of action of S-Ethyl (4-methoxybenzene-1-sulfonyl)carbamothioate involves the interaction of its sulfonyl and carbamothioate groups with molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. The carbamothioate group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition or modification of protein function. The compound may also interact with specific receptors or ion channels, modulating their activity and affecting cellular signaling pathways.
類似化合物との比較
S-Methyl (4-methoxybenzene-1-sulfonyl)carbamothioate: Similar structure but with a methyl group instead of an ethyl group.
S-Propyl (4-methoxybenzene-1-sulfonyl)carbamothioate: Similar structure but with a propyl group instead of an ethyl group.
S-Ethyl (4-chlorobenzene-1-sulfonyl)carbamothioate: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness: S-Ethyl (4-methoxybenzene-1-sulfonyl)carbamothioate is unique due to the presence of both the methoxy and ethyl groups, which can influence its reactivity and interactions with molecular targets. The combination of these functional groups may result in distinct chemical and biological properties compared to similar compounds.
特性
CAS番号 |
63637-92-3 |
|---|---|
分子式 |
C10H13NO4S2 |
分子量 |
275.3 g/mol |
IUPAC名 |
S-ethyl N-(4-methoxyphenyl)sulfonylcarbamothioate |
InChI |
InChI=1S/C10H13NO4S2/c1-3-16-10(12)11-17(13,14)9-6-4-8(15-2)5-7-9/h4-7H,3H2,1-2H3,(H,11,12) |
InChIキー |
RRHVWRJWYBMELN-UHFFFAOYSA-N |
正規SMILES |
CCSC(=O)NS(=O)(=O)C1=CC=C(C=C1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[4-(Dimethylamino)phenyl]-1-(10H-phenothiazin-10-YL)prop-2-EN-1-one](/img/structure/B14509158.png)
![[1,1'-Biphenyl]-2-carboxylic acid, 3,4,5,6-tetrafluoro-4'-methoxy-](/img/structure/B14509164.png)
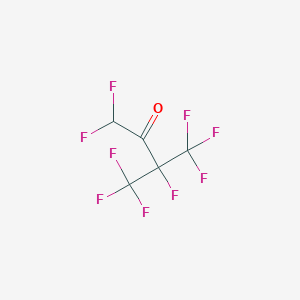

![N-[3-Amino-2-hydroxy-4-(4-nitrophenyl)butanoyl]-L-leucine](/img/structure/B14509175.png)
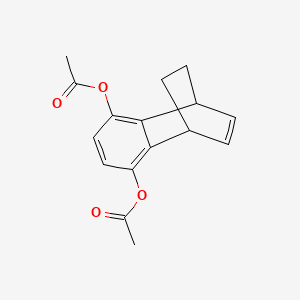
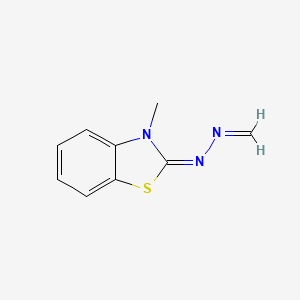
![1-[(6-Aminohexyl)amino]heptadecan-2-OL](/img/structure/B14509192.png)
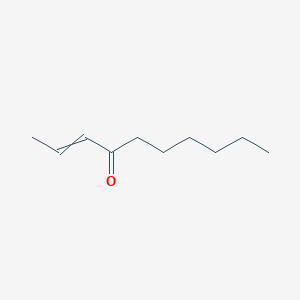
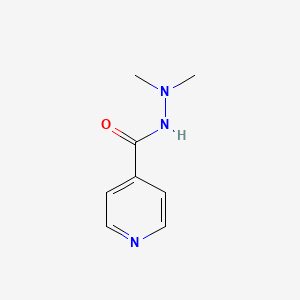
![1-[(2,4,6-Trimethylphenyl)methyl]naphthalene](/img/structure/B14509199.png)

